4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide is a compound of significant interest in the field of medicinal chemistry due to its structural complexity and potential biological activities. This compound is part of a broader class of benzamide derivatives known for their diverse chemical and pharmacological properties.
Synthesis Analysis
The synthesis of benzamide derivatives, including this compound, often involves complex organic reactions. These processes typically include nitration, chlorination, and acylation reactions. Specific synthesis pathways can vary based on the desired substituents and functional groups (B. Palmer et al., 1995; Dian He et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide core with various substituents that influence their chemical behavior. X-ray diffraction and spectroscopic methods, such as NMR and IR, are commonly used for structural elucidation (Dian He et al., 2014; V. G. Shtamburg et al., 2012).
Chemical Reactions and Properties
Benzamide derivatives, including this compound, can undergo various chemical reactions, such as reduction, hydrolysis, and nucleophilic substitution, depending on the functional groups present. These reactions are pivotal in modifying the compound for specific applications or further chemical analysis (B. Palmer et al., 1995; Samridhi Thakral et al., 2020).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are essential for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can be analyzed using techniques like X-ray crystallography and spectroscopy (Dian He et al., 2014).
Chemical Properties Analysis
The chemical properties of this compound are defined by its functional groups, such as the nitro group, which can undergo reduction, and the chloro group, which can participate in nucleophilic substitution reactions. These properties are crucial for its reactivity and potential biological activity (B. Palmer et al., 1995; Samridhi Thakral et al., 2020).
Future Directions
The future directions for research on a compound like 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially lead to the discovery of new applications for this compound in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
properties
IUPAC Name |
4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-10-4-6-12(14(8-10)23-2)17-15(19)9-3-5-11(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLVMIMWXJUPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.